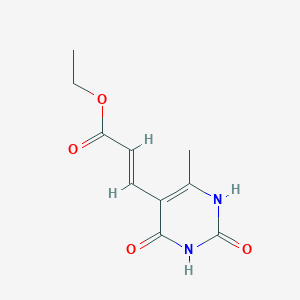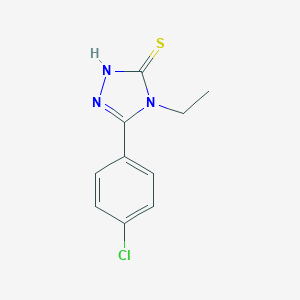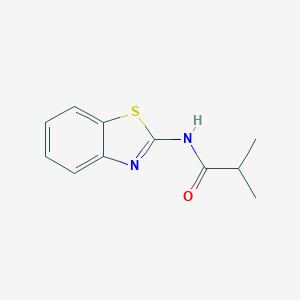![molecular formula C17H19ClN2O4 B187438 2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine CAS No. 5566-47-2](/img/structure/B187438.png)
2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine is a chemical compound that belongs to the class of phenethylamines. It is commonly known as 2C-C-NBOMe and is a derivative of the 2C family of phenethylamines. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 2C-C-NBOMe involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This activation results in the modulation of neurotransmitter release and the regulation of neuronal activity. This compound has also been shown to have partial agonist activity at the 5-HT2C receptor, which is involved in the regulation of appetite and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2C-C-NBOMe are still being studied. However, it has been shown to have a potent hallucinogenic effect, which is likely due to its interaction with the 5-HT2A receptor. It has also been shown to have stimulant properties, which may be due to its partial agonist activity at the 5-HT2C receptor. Additionally, this compound has been shown to induce vasoconstriction, which may have implications for its therapeutic use.
実験室実験の利点と制限
The advantages of using 2C-C-NBOMe in lab experiments include its high affinity for the 5-HT2A receptor, which makes it an ideal tool for studying the role of this receptor in various physiological processes. Additionally, its unique chemical structure provides an opportunity for the development of novel therapeutics.
The limitations of using 2C-C-NBOMe in lab experiments include its potent hallucinogenic effect, which may make it difficult to study its effects on cognition and behavior. Additionally, its vasoconstrictive properties may limit its therapeutic use.
将来の方向性
There are several future directions for the study of 2C-C-NBOMe. One area of interest is the development of novel therapeutics based on its chemical structure. Additionally, further research is needed to understand the biochemical and physiological effects of this compound, particularly in the context of psychiatric disorders. Finally, the development of more selective ligands for the 5-HT2A receptor may provide a better understanding of the role of this receptor in various physiological processes.
合成法
The synthesis of 2C-C-NBOMe involves the reaction of 2C-C with 4,5-dimethoxy-2-nitrobenzyl bromide in the presence of a base. The reaction occurs at room temperature and yields a yellow-orange solid. The compound is then purified through recrystallization and characterized through spectroscopic techniques.
科学的研究の応用
2C-C-NBOMe has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor has been implicated in the pathophysiology of various psychiatric disorders, including depression, anxiety, and schizophrenia.
特性
CAS番号 |
5566-47-2 |
|---|---|
製品名 |
2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine |
分子式 |
C17H19ClN2O4 |
分子量 |
350.8 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C17H19ClN2O4/c1-23-16-9-13(15(20(21)22)10-17(16)24-2)11-19-7-6-12-4-3-5-14(18)8-12/h3-5,8-10,19H,6-7,11H2,1-2H3 |
InChIキー |
GUDUWOPYOORIGV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)CNCCC2=CC(=CC=C2)Cl)[N+](=O)[O-])OC |
正規SMILES |
COC1=C(C=C(C(=C1)CNCCC2=CC(=CC=C2)Cl)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B187357.png)
![2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B187358.png)
![7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B187364.png)

![2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187366.png)
![2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B187367.png)





![5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B187377.png)

![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)